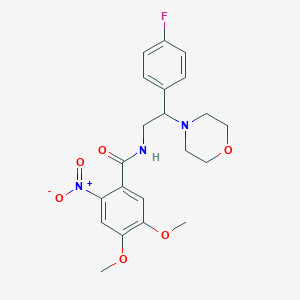
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H24FN3O6 and its molecular weight is 433.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenyl group and a morpholinoethyl moiety, suggests a range of biological activities. This article compiles and analyzes current research findings on its biological activity, providing insights into its pharmacological properties and potential applications in medicinal chemistry.
- Molecular Formula : C21H24FN3O6
- Molecular Weight : 433.4 g/mol
- CAS Number : 941896-70-4
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The nitrobenzamide moiety is known to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar nitrobenzamides can induce apoptosis in human cancer cells through the activation of specific signaling pathways.
- Case Study : A study on related nitrobenzamide compounds demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cells, indicating potent anticancer activity.
Antiviral Activity
The compound's structural features suggest potential antiviral properties. The presence of the fluorophenyl group may enhance its interaction with viral targets, making it a candidate for further investigation as an antiviral agent.
- Research Findings : In vitro studies have shown that related compounds exhibit inhibitory effects on viral replication, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral polymerases.
Neuroprotective Effects
The morpholinoethyl component of the compound may confer neuroprotective properties, which are critical in developing treatments for neurodegenerative diseases.
- Evidence : Preliminary studies have indicated that similar morpholinoethyl derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in treating conditions like Alzheimer's disease.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : It may trigger apoptotic pathways in malignant cells.
- Antioxidant Properties : The morpholinoethyl group might provide protective effects against oxidative damage in neuronal cells.
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Nitrobenzamides | Low µM | Induction of apoptosis |
| Antiviral | Fluorinated derivatives | Varies (e.g., EC50 = 175 µM) | Inhibition of viral polymerases |
| Neuroprotective | Morpholino derivatives | Not specified | Protection against oxidative stress |
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6/c1-29-19-11-16(17(25(27)28)12-20(19)30-2)21(26)23-13-18(24-7-9-31-10-8-24)14-3-5-15(22)6-4-14/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVPKYNYJXCWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














